

2-Hydroxy-3-iodobenzaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxy-3-iodobenzaldehyde*

Cat. No.: *B112340*

[Get Quote](#)

An In-depth Technical Guide to 2-Hydroxy-3-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-hydroxy-3-iodobenzaldehyde**, also known by its synonym 3-iodosalicylaldehyde. This halogenated aromatic aldehyde is a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its reactivity, stemming from the aldehyde, hydroxyl, and iodo functional groups, allows for diverse chemical transformations.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **2-hydroxy-3-iodobenzaldehyde** are summarized below. These properties are crucial for its handling, application in synthesis, and analytical characterization.

Identification and Nomenclature

Property	Value
IUPAC Name	2-hydroxy-3-iodobenzaldehyde ^[1]
Synonyms	3-Iodosalicylaldehyde, 3-Iodo-2-hydroxybenzaldehyde, Benzaldehyde, 2-hydroxy-3-iodo-[¹][²]
CAS Number	23602-64-4 ^[1]
Molecular Formula	C ₇ H ₅ IO ₂ ^[1]
SMILES	C1=CC(=C(C(=C1)I)O)C=O ^[1]
InChIKey	HWJJTWWMMHEEAK-UHFFFAOYSA-N ^[1]

Physicochemical Data

Property	Value	Reference
Molecular Weight	248.02 g/mol	[1]
Exact Mass	247.93343 Da	[1]
Melting Point	69-71 °C (from Hexane)	
Boiling Point	216 °C	
Flash Point	84 °C	
Density	2.039 g/cm ³	
Appearance	Solid	
Solubility	Insoluble in water	
Topological Polar Surface Area	37.3 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and purification of **2-hydroxy-3-iodobenzaldehyde**. The following protocols are based on established methods for the iodination of salicylaldehyde.

Synthesis: Iodination of Salicylaldehyde

A common method for the preparation of iodosalicyldehydes involves the direct electrophilic iodination of salicylaldehyde. The regioselectivity of the reaction (i.e., the position of iodine substitution) can be influenced by the reaction conditions.

Materials:

- Salicylaldehyde
- Ethanol or Methanol
- Acetic Acid
- Phosphoric Acid
- Iodine (I_2)
- Potassium Iodate (KIO_3) or other suitable oxidizing agent
- Distilled Water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylaldehyde in ethanol or methanol.
- To this solution, add acetic acid and phosphoric acid while stirring.
- Introduce the iodinating agent, which can be a mixture of iodine (I_2) and an oxidizing agent like potassium iodate (KIO_3), in stoichiometric amounts.

- The reaction mixture is stirred at a controlled temperature. The temperature can influence the position of iodination.
- The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.
- The solid is collected by vacuum filtration and washed with a cold ethanol-water solution to remove unreacted starting materials and inorganic salts.

Purification: Recrystallization

The crude **2-hydroxy-3-iodobenzaldehyde** can be purified by recrystallization to obtain a product of high purity.

Materials:

- Crude **2-hydroxy-3-iodobenzaldehyde**
- Hexane (or another suitable solvent system)

Procedure:

- Dissolve the crude product in a minimum amount of hot hexane.
- If there are any insoluble impurities, perform a hot filtration to remove them.
- Allow the hot, saturated solution to cool slowly to room temperature.
- Further cooling in an ice bath may be necessary to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
- Dry the crystals under vacuum to remove residual solvent. The melting point of the purified product should be sharp and within the expected range (69-71 °C).

Spectral Data for Characterization

While specific, detailed spectra for **2-hydroxy-3-iodobenzaldehyde** are not readily available in the cited literature, the following are the expected characteristic signals based on its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the three aromatic protons.

- Aldehydic Proton (-CHO): A singlet is expected in the region of δ 9.8-10.0 ppm.[3]
- Hydroxyl Proton (-OH): A broad singlet is anticipated, typically in the region of δ 5.0-11.0 ppm, and its chemical shift can be concentration-dependent.[3]
- Aromatic Protons (Ar-H): Three signals corresponding to the protons on the benzene ring are expected in the aromatic region (δ 6.5-8.0 ppm). Their multiplicity and coupling constants will depend on their relative positions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

- Carbonyl Carbon (C=O): A signal for the aldehydic carbon is expected in the downfield region, typically around δ 190-195 ppm.
- Aromatic Carbons: Six distinct signals for the aromatic carbons are expected. The carbon bearing the hydroxyl group (C-OH) would appear around δ 155-160 ppm, while the carbon bearing the iodine (C-I) would be shifted upfield. The other aromatic carbons will resonate in the typical range of δ 115-140 ppm.

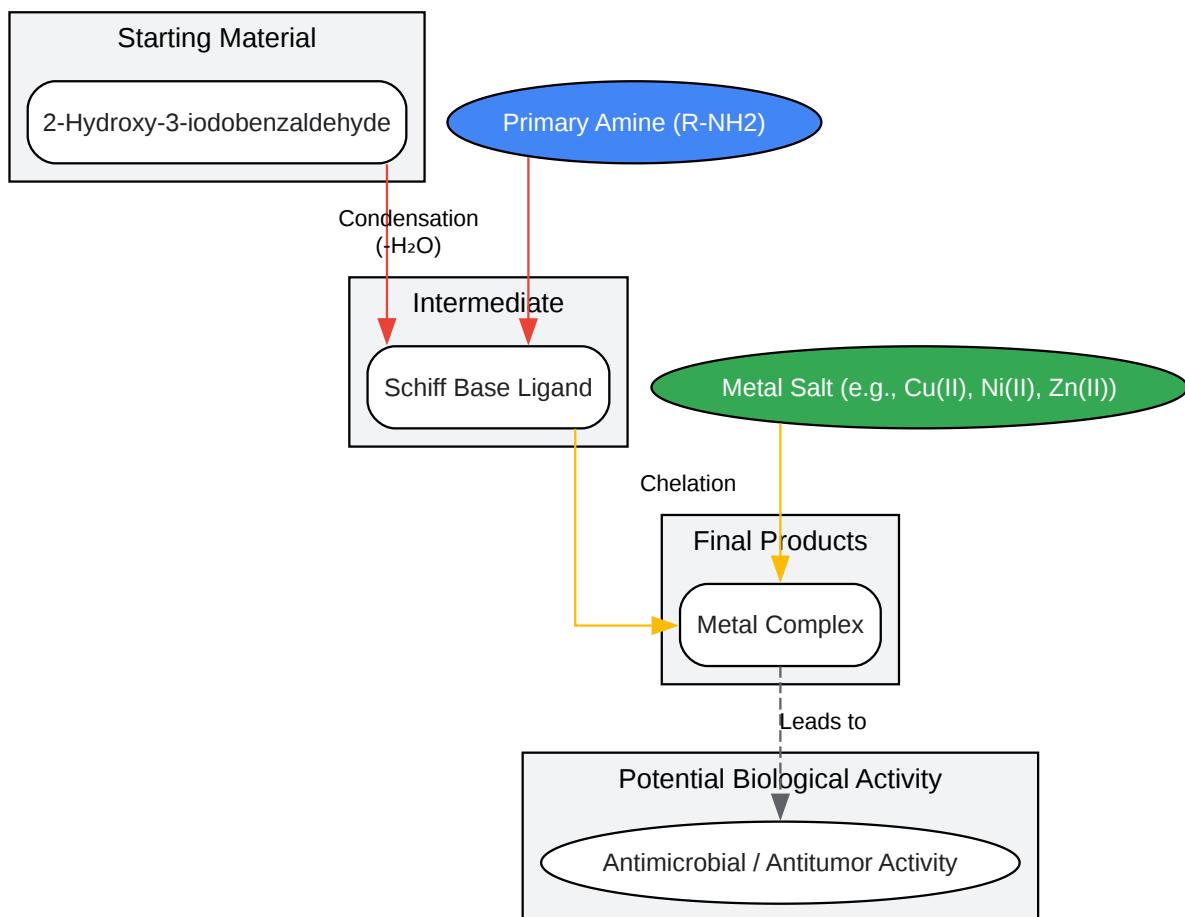
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

- O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3200-3600 cm^{-1} .[4]

- C-H Stretch (Aromatic): Absorption bands are expected just above 3000 cm^{-1} .[\[5\]](#)
- C-H Stretch (Aldehydic): Two characteristic weak to medium bands are expected around 2850 cm^{-1} and 2750 cm^{-1} .[\[5\]](#)
- C=O Stretch (Aldehydic): A strong, sharp absorption band is expected in the range of 1680-1710 cm^{-1} .[\[5\]](#)
- C=C Stretch (Aromatic): Medium to weak absorption bands are expected in the 1450-1600 cm^{-1} region.[\[5\]](#)

Reactivity and Applications in Drug Development


2-Hydroxy-3-iodobenzaldehyde is a versatile building block in medicinal chemistry. Its utility primarily lies in its ability to serve as a precursor for the synthesis of Schiff bases and their corresponding metal complexes, many of which have shown promising biological activities.

Synthesis of Biologically Active Derivatives

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). The resulting Schiff base ligands, often containing the salicylaldehyde moiety, are excellent chelating agents for various metal ions. These metal complexes have been a subject of interest in drug development due to their potential therapeutic properties.

- Antimicrobial Activity: Schiff bases derived from salicylaldehydes and their metal complexes have been reported to exhibit significant antibacterial and antifungal activities.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) The mechanism of action is often attributed to their ability to chelate essential metal ions in microbial cells or to interfere with cellular processes.
- Antitumor Activity: Certain metal complexes of salicylaldehyde-derived Schiff bases have been investigated for their anticancer properties.[\[10\]](#)[\[11\]](#)[\[12\]](#) These complexes may exert their cytotoxic effects through various mechanisms, including DNA binding and cleavage, generation of reactive oxygen species, or inhibition of key enzymes.

The diagram below illustrates the general synthetic pathway from **2-hydroxy-3-iodobenzaldehyde** to potentially bioactive Schiff bases and their metal complexes.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from **2-hydroxy-3-iodobenzaldehyde** to bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-3-iodobenzaldehyde | C7H5IO2 | CID 15209920 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 23602-64-4(2-Hydroxy-3-iodobenzaldehyde) | Kuujia.com [kuujia.com]
- 3. researchgate.net [researchgate.net]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I
[kpu.pressbooks.pub]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1
detecting ? functional groups present finger print for identification of benzaldehyde image
diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. unn.edu.ng [unn.edu.ng]
- 8. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based
on Salicylaldehyde [scirp.org]
- 9. ijcrt.org [ijcrt.org]
- 10. Synthesis, characterization and antitumor properties of some metal complexes of 3- and
5-substituted salicylaldehyde 2-pyridinylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic
aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer activity of complexes of the third row transition metals, rhenium, osmium, and
iridium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [2-Hydroxy-3-iodobenzaldehyde physical and chemical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b112340#2-hydroxy-3-iodobenzaldehyde-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com